1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine is a synthetic organic compound with the molecular formula C18H18Cl3N3O2 and a molecular weight of 414.71. This compound is characterized by the presence of a piperazine ring substituted with a 2-(2-chlorophenoxy)ethyl group and a 4,6-dichloropyridine-2-carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine typically involves the following steps:
Formation of 2-(2-Chlorophenoxy)ethylamine: This intermediate is prepared by reacting 2-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol, which is then converted to 2-(2-chlorophenoxy)ethylamine using ammonia or an amine.
Coupling with 4,6-Dichloropyridine-2-carbonyl chloride: The 2-(2-chlorophenoxy)ethylamine is then reacted with 4,6-dichloropyridine-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Chlorophenoxy)ethyl]-4-(4-chloropyridine-2-carbonyl)piperazine: Similar structure but with one less chlorine atom on the pyridine ring.
1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
[4-[2-(2-chlorophenoxy)ethyl]piperazin-1-yl]-(4,6-dichloropyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O2/c19-13-11-15(22-17(21)12-13)18(25)24-7-5-23(6-8-24)9-10-26-16-4-2-1-3-14(16)20/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYWLEZTENBFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2Cl)C(=O)C3=NC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.